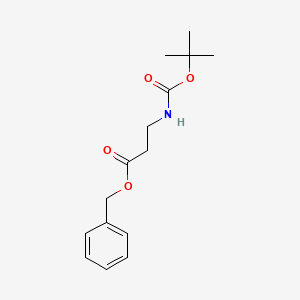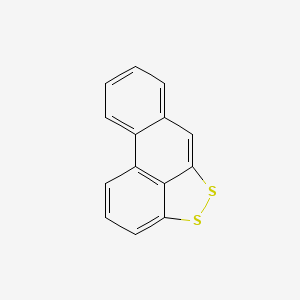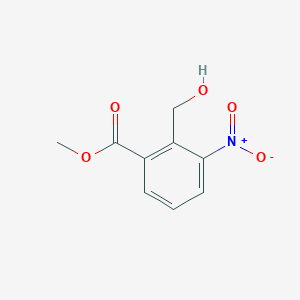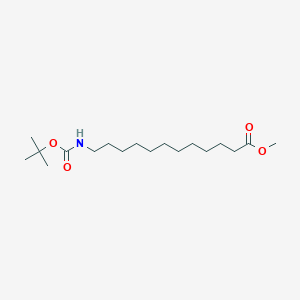
(-)-Strigolactone GR24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Strigolactone GR24 is a synthetic strigolactone and a plant growth regulator . It stimulates the germination of Striga and Orobanche parasitic weed seeds . GR24 increases root-hair length and decreases the number of lateral roots in Arabidopsis .
Synthesis Analysis
The synthesis of (-)-Strigolactone GR24 involves a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .Molecular Structure Analysis
The molecular formula of (-)-Strigolactone GR24 is C17H14O5 . The InChi Code is InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14-,15-/m1/s1 .Chemical Reactions Analysis
The key features of the chemical reactions involved in the synthesis of (-)-Strigolactone GR24 include a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of (-)-Strigolactone GR24 include a molecular weight of 298.3 . It is a solid at room temperature . It is soluble in DMF, DMSO, ethanol, and methanol .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Strigolactone GR24 involves a convergent approach, where two key fragments are synthesized separately and then coupled together to form the final product.", "Starting Materials": [ "4-bromo-2-methylphenol", "2,4-dimethoxybenzaldehyde", "ethyl 2-bromoacetate", "methyl 4-bromobenzoate", "2-methyl-2-propanylamine", "lithium diisopropylamide (LDA)", "trimethylsilyl trifluoromethanesulfonate (TMSOTf)", "sodium hydride (NaH)", "palladium on carbon (Pd/C)", "hydrogen gas (H2)", "sodium borohydride (NaBH4)", "sodium hydroxide (NaOH)", "acetic acid", "methanol", "dichloromethane (DCM)", "diethyl ether", "hexanes", "water" ], "Reaction": [ "Synthesis of fragment A: 4-bromo-2-methylphenol is reacted with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 2-(4-bromo-2-methylphenoxy)acetate. This intermediate is then treated with sodium borohydride to reduce the ester group to an alcohol. The resulting alcohol is then converted to the corresponding tosylate using p-toluenesulfonyl chloride and triethylamine. The tosylate is then reacted with 2-methyl-2-propanylamine in the presence of lithium diisopropylamide to form fragment A.", "Synthesis of fragment B: 2,4-dimethoxybenzaldehyde is reacted with methyl 4-bromobenzoate in the presence of sodium hydride to form 2-(4-bromophenyl)-4,6-dimethoxybenzaldehyde. This intermediate is then treated with trimethylsilyl trifluoromethanesulfonate and palladium on carbon in the presence of hydrogen gas to form the corresponding alcohol. The alcohol is then converted to the corresponding tosylate using p-toluenesulfonyl chloride and triethylamine. The tosylate is then reacted with 2-methyl-2-propanylamine in the presence of lithium diisopropylamide to form fragment B.", "Coupling of fragments A and B: Fragment A and fragment B are coupled together in the presence of sodium hydride and acetic acid to form the final product, (-)-Strigolactone GR24. The product is then purified using a combination of column chromatography and recrystallization from a mixture of dichloromethane and diethyl ether." ] } | |
CAS RN |
188062-52-4 |
Product Name |
(-)-Strigolactone GR24 |
Molecular Formula |
C₁₇H₁₄O₅ |
Molecular Weight |
298.29 |
synonyms |
(3E,3aS,8bR)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3aS-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







